N,N-Dimethylformamide-15N

Catalog No.
S1503735
CAS No.
1449-84-9
M.F
C3H7NO
M. Wt
74.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylformamide-15N

CAS Number

1449-84-9

Product Name

N,N-Dimethylformamide-15N

IUPAC Name

N,N-dimethylformamide

Molecular Formula

C3H7NO

Molecular Weight

74.09 g/mol

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i4+1

InChI Key

ZMXDDKWLCZADIW-AZXPZELESA-N

SMILES

CN(C)C=O

Canonical SMILES

CN(C)C=O

Isomeric SMILES

C[15N](C)C=O

Nuclear Magnetic Resonance (NMR) Spectroscopy

DMF-15N is a popular choice for ¹⁵N NMR spectroscopy due to the enhanced sensitivity and resolution it provides compared to using unlabeled DMF. ¹⁵N NMR is a powerful technique for studying the structure, dynamics, and interactions of nitrogen-containing molecules, including proteins, peptides, and nucleic acids. The increased sensitivity of DMF-15N allows researchers to detect and analyze these molecules at lower concentrations, improving the detection of weak signals and facilitating the study of complex biological systems.

Metabolic Studies and Tracer Experiments

The ¹⁵N isotope in DMF-15N acts as a tracer, allowing researchers to track the movement and transformation of nitrogen atoms within biological systems. This makes DMF-15N a valuable tool for studying metabolic pathways, nitrogen fixation processes, and the fate of nitrogen-containing compounds in organisms. By incorporating DMF-15N into specific molecules and monitoring their fate through ¹⁵N NMR or other analytical techniques, researchers can gain valuable insights into cellular processes and metabolism.

Solid-State NMR Spectroscopy

DMF-15N can also be employed in solid-state NMR spectroscopy for the analysis of nitrogen-containing materials, such as polymers, pharmaceuticals, and catalysts. This technique provides information about the local environment and interactions of nitrogen atoms within these solid materials, aiding in the understanding of their structure, function, and properties.

N,N-Dimethylformamide-15N is a stable isotopic variant of N,N-dimethylformamide, where nitrogen is replaced with its heavier isotope, nitrogen-15. The chemical formula for N,N-dimethylformamide-15N is C₃H₇¹⁵NO, and it retains the same structural characteristics as its non-isotopic counterpart. N,N-Dimethylformamide is a colorless liquid known for its high polarity and ability to dissolve a wide range of substances, making it an essential solvent in various

Similar to those of N,N-dimethylformamide. Key reactions include:

  • Hydrolysis: Under strong acidic or basic conditions, it hydrolyzes to form dimethylamine and formate.
  • Vilsmeier–Haack Reaction: This reaction involves the conversion of N,N-dimethylformamide-15N into a chloroiminium ion, which can then react with aromatic compounds to facilitate formylation.
  • Bouveault Aldehyde Synthesis: In this reaction, organolithium compounds or Grignard reagents react with N,N-dimethylformamide-15N to produce aldehydes upon hydrolysis .

The synthesis of N,N-dimethylformamide-15N typically involves the following methods:

  • Isotopic Enrichment: The nitrogen source used in the synthesis is enriched with nitrogen-15. This can be achieved through chemical exchange reactions or by using nitrogen-15 labeled precursors during the synthesis of N,N-dimethylformamide.
  • Standard Synthesis of N,N-Dimethylformamide: The traditional method involves the reaction of dimethylamine with carbon monoxide and water under pressure, followed by isotopic labeling .

N,N-Dimethylformamide-15N has several applications:

  • Nuclear Magnetic Resonance Studies: It serves as a valuable tool for studying molecular dynamics and interactions due to its unique isotopic signature.
  • Tracer Studies: Its use in biological and environmental tracer studies helps in understanding metabolic pathways and nitrogen cycling.
  • Solvent in Organic Synthesis: Like its non-labeled counterpart, it can be employed as a solvent in various organic synthesis reactions .

Interaction studies involving N,N-dimethylformamide-15N focus on its behavior in different chemical environments. The presence of nitrogen-15 allows researchers to utilize nuclear magnetic resonance spectroscopy to investigate molecular interactions more precisely. These studies can reveal insights into hydrogen bonding patterns, solvation effects, and the dynamics of reaction mechanisms .

Several compounds share structural similarities with N,N-dimethylformamide-15N. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
N,N-DimethylacetamideC₄H₉NOUsed as a solvent; less polar than dimethylformamide
DimethylsulfoxideC₂H₆OSStronger solvent properties; used in biological systems
FormamideCH₂OSimpler structure; less sterically hindered
N-MethylformamideC₂H₅NOContains one methyl group; lower boiling point

N,N-Dimethylformamide-15N stands out due to its specific isotopic labeling, which enhances its utility in research settings while retaining the functional characteristics of traditional N,N-dimethylformamide .

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Wikipedia

N,N-Dimethyl(~15~N)formamide

Dates

Modify: 2024-02-18

Explore Compound Types